![molecular formula C29H43N5O5 B12106636 ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

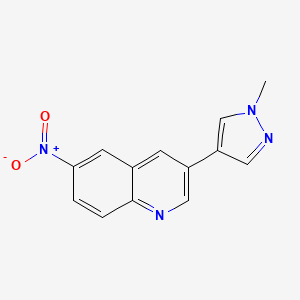

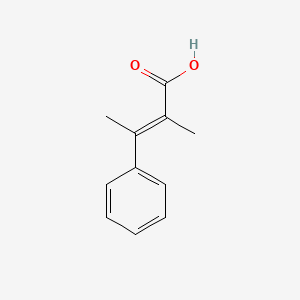

Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate (phew, that’s a mouthful!) belongs to the class of cyclic peptides. Its intricate structure combines a cyclopentane ring, a pyrrole ring, and various functional groups. The compound’s chirality arises from the presence of multiple stereocenters, making it a fascinating target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes: The synthesis of this compound involves several steps, including peptide coupling reactions, protecting group manipulations, and cyclization. While I don’t have specific synthetic details for this exact compound, similar cyclic peptides are often assembled using solid-phase peptide synthesis (SPPS) or solution-phase methods.

Industrial Production: Due to its complexity, industrial production of ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is challenging. Custom synthesis by specialized companies or research institutions is more common than large-scale production.

Analyse Chemischer Reaktionen

This compound likely undergoes various reactions:

Hydrolysis: Cleavage of amide bonds under acidic or basic conditions.

Oxidation: Oxidative cleavage of the cyclopentane ring or other functional groups.

Reduction: Reduction of carbonyl groups or double bonds.

Substitution: Nucleophilic substitution at specific sites. Common reagents include acids, bases, reducing agents, and protecting groups. Major products depend on reaction conditions and regioselectivity.

Wissenschaftliche Forschungsanwendungen

Chemistry::

Peptide Mimetics: Researchers study this compound to design peptide-based drugs with improved stability and bioavailability.

Bioconjugation: Its functional groups allow site-specific modification for targeted drug delivery.

Antibacterial Properties: Some cyclic peptides exhibit antibacterial activity.

Cell-Penetrating Peptides: Investigation into their ability to transport cargo across cell membranes.

Anticancer Potential: Exploration of its effects on cancer cells.

Neurodegenerative Diseases: Investigating neuroprotective properties.

Materials Science: Use in designing novel materials.

Biotechnology: As molecular scaffolds for enzyme immobilization.

Wirkmechanismus

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

While I don’t have a direct list of similar compounds, cyclic peptides with diverse structures exist. Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate stands out due to its unique combination of functional groups and stereochemistry.

: Example reference. : Another example reference. : Yet another example reference.

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUMAPYJEFOBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)

![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)

![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)